2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide is a sulfonated thiadiazinan derivative characterized by a 1,2,6-thiadiazinan core with a 1,1-dioxido (sulfone) group, a 4-chlorobenzyl substituent at position 6, and an acetamide group linked to a 3-chloro-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3S/c1-14-3-8-17(11-18(14)21)22-19(25)13-24-10-2-9-23(28(24,26)27)12-15-4-6-16(20)7-5-15/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVFDJQCNABANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a thiadiazinan ring and various substituents, this compound may exhibit a range of pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.4 g/mol. The structure features several functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Thiadiazinan Ring | Provides unique chemical properties and potential biological interactions. |
| Chlorobenzyl Group | Enhances lipophilicity and may influence receptor binding. |
| Acetamide Functionality | Contributes to the compound's reactivity and solubility. |
The biological activity of this compound is believed to be linked to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest it may act as an inhibitor for certain enzymes related to inflammation and metabolic pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. The presence of the chlorobenzyl moiety is particularly noteworthy as chlorinated compounds are known for their enhanced antimicrobial properties.
Inhibition Studies
Recent studies have explored the inhibitory effects of related thiadiazinan derivatives on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in steroid metabolism. For instance, a derivative showed protective effects against dry eye syndrome by modulating inflammatory responses in animal models .
Cytotoxicity Assays
In vitro cytotoxicity assays have been employed to assess the safety profile of this compound. Initial findings suggest it exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.
Case Studies
- Dry Eye Syndrome Model : A study investigated the protective effects of a structurally similar compound on ocular surface damage induced by benzalkonium chloride (BAC). The results demonstrated significant reductions in inflammatory markers and improved corneal integrity .
- Antimicrobial Testing : Various derivatives were tested against bacterial strains, showing promising results in inhibiting growth at low concentrations, suggesting a potential application in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Variations
The thiadiazinan core of the target compound distinguishes it from other heterocyclic systems:
- Thiadiazoles: Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) () feature a 1,3,4-thiadiazole ring.
- Imidazo[2,1-b]thiazoles : Derivatives such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) () incorporate fused imidazole-thiazole systems. These cores enhance π-π stacking interactions but may introduce steric hindrance, limiting bioavailability .
- 1,3,5-Oxadiazines : Compounds like 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines () feature oxygen-rich cores, which improve solubility but lack the sulfone group’s electron-withdrawing effects, critical for receptor binding in some SARMs .
- Tetrahydrothiophen Derivatives: N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide () shares the sulfone group but uses a tetrahydrothiophen ring, offering conformational flexibility absent in the rigid thiadiazinan system .
Substituent Analysis
- Chlorobenzyl Groups : The 4-chlorobenzyl substituent in the target compound is analogous to 5j () and 5f (). Chlorine’s electronegativity enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets .
- Acetamide Linkers: The 3-chloro-4-methylphenyl acetamide group in the target compound contrasts with pyridinyl (5f, 5g), methoxyphenoxy (5k–5m), and dichlorophenyl () substituents. Bulky substituents like 3-chloro-4-methylphenyl may improve selectivity by reducing off-target interactions .
Physicochemical and Structural Properties
- Melting Points : Thiadiazinan derivatives typically exhibit moderate melting points (e.g., 118–217°C for imidazothiazoles in ), suggesting the target compound may align with this range, influenced by its sulfone group .
- Crystal Packing : The dihedral angles between aromatic rings in N-(3,4-dichlorophenyl)acetamide derivatives (54.8–77.5°; ) highlight conformational flexibility, whereas the thiadiazinan core may enforce planarity, optimizing receptor binding .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
